1-(3-chlorophenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the 3-chlorophenyl group and the pyrrolidine moiety further enhances its biological activity.
Preparation Methods
The synthesis of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a suitable chlorinated aromatic compound is reacted with the pyrazolo[3,4-d]pyrimidine intermediate.
Attachment of the pyrrolidine moiety: This can be done via nucleophilic substitution or addition reactions, depending on the functional groups present on the intermediate.
Industrial production methods may employ similar synthetic routes but optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction yields .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including anti-proliferative effects against cancer cell lines.
Medicine: Due to its kinase inhibitory properties, it is being explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique structure makes it valuable in the development of new materials and as a precursor for other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE primarily involves the inhibition of specific kinases, such as CDKs. The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives with different substituents: These compounds may exhibit varying degrees of kinase inhibition and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar core structure but differ in their biological targets and activities
The uniqueness of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PYRROLIDINE lies in its specific substitution pattern, which confers distinct biological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14ClN5 |
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Molecular Weight |
299.76 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H14ClN5/c16-11-4-3-5-12(8-11)21-15-13(9-19-21)14(17-10-18-15)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2 |
InChI Key |
NRVFCXNWQLNACY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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